2-(5-ETHYLTHIOPHEN-2-YL)-N-[(FURAN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE
Overview
Description
2-(5-ETHYLTHIOPHEN-2-YL)-N-[(FURAN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE is a complex organic compound that features a quinoline core substituted with a furan and thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-ETHYLTHIOPHEN-2-YL)-N-[(FURAN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions One common approach is the condensation of 2-aminobenzophenone with furan-2-carboxaldehyde under acidic conditions to form the quinoline core
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the laboratory-scale synthesis for larger-scale production. This would include the use of continuous flow reactors and automated synthesis platforms to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(5-ETHYLTHIOPHEN-2-YL)-N-[(FURAN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under strong oxidative conditions.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions include oxidized derivatives of the furan and thiophene rings, reduced quinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
2-(5-ETHYLTHIOPHEN-2-YL)-N-[(FURAN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: Used in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 2-(5-ETHYLTHIOPHEN-2-YL)-N-[(FURAN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting replication and transcription processes. It can also bind to proteins, inhibiting their function and leading to cell death. The pathways involved include the induction of apoptosis and inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-ETHYLTHIOPHEN-2-YL)-N-[(FURAN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE
- 2-(5-METHYLTHIOPHEN-2-YL)-N-[(FURAN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE
- 2-(5-ETHYLTHIOPHEN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as drug design and materials science.
Properties
IUPAC Name |
2-(5-ethylthiophen-2-yl)-N-(furan-2-ylmethyl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-2-15-9-10-20(26-15)19-12-17(16-7-3-4-8-18(16)23-19)21(24)22-13-14-6-5-11-25-14/h3-12H,2,13H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAHEDPZUGMZMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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